Orange acide 7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

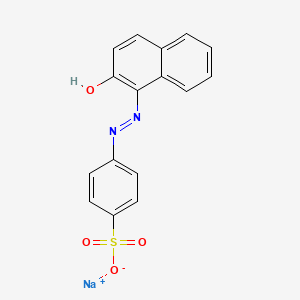

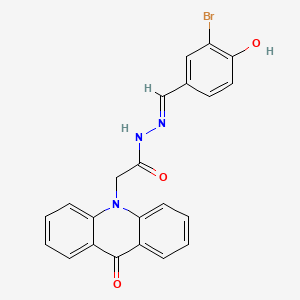

L’Orange acide 7, également connu sous le nom d’orange de 2-naphtol, est un colorant azoïque largement utilisé dans diverses industries. Il est connu pour sa couleur orange vibrante et est principalement utilisé pour la teinture de la laine. Le composé est caractérisé par sa formule chimique ( \text{C}{16}\text{H}{11}\text{N}2\text{NaO}_4\text{S} ) et une masse molaire de 350,32 g/mol {_svg_1}.

Applications De Recherche Scientifique

Acid Orange 7 has a wide range of scientific research applications:

Mécanisme D'action

Le mécanisme d’action de l’Orange acide 7 implique son interaction avec diverses cibles moléculaires. Les effets du composé sont principalement dus à sa capacité à former des liaisons fortes avec les protéines et autres macromolécules, ce qui entraîne des modifications de leur structure et de leur fonction . Les voies impliquées dans son action comprennent la formation d’espèces réactives de l’oxygène pendant sa dégradation, ce qui peut provoquer un stress oxydatif dans les systèmes biologiques .

Méthodes De Préparation

L’Orange acide 7 est synthétisé par une réaction de couplage azoïque. Le procédé implique le couplage du β-naphtol avec le dérivé diazonium de l’acide sulfanique . Les conditions réactionnelles comprennent généralement le maintien d’une température et d’un pH contrôlés pour garantir la formation réussie de la liaison azo. Les méthodes de production industrielle impliquent souvent des réacteurs à grande échelle où les réactifs sont mélangés dans des conditions contrôlées pour produire le colorant en grande quantité .

Analyse Des Réactions Chimiques

L’Orange acide 7 subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le dithionite de sodium, et divers catalyseurs pour faciliter les réactions . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés, mais comprennent généralement de petits composés aromatiques et des amines .

Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

L’Orange acide 7 est comparé à d’autres colorants azoïques tels que l’Orange acide 8 et l’Orange acide 10. Bien que tous ces composés partagent une structure azoïque similaire, l’this compound est unique en raison de sa configuration moléculaire spécifique, qui lui confère des propriétés de couleur et une réactivité distinctes . Les composés similaires incluent :

Orange acide 8 : Un autre colorant azoïque avec des substituants légèrement différents sur les cycles aromatiques.

Orange acide 10 : Connu pour son utilisation dans différentes applications industrielles mais avec des propriétés chimiques similaires.

L’this compound se distingue par son utilisation répandue et les recherches approfondies menées sur ses propriétés et ses applications .

Propriétés

Numéro CAS |

633-96-5 |

|---|---|

Formule moléculaire |

C16H12N2NaO4S |

Poids moléculaire |

351.3 g/mol |

Nom IUPAC |

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22); |

Clé InChI |

HMCJIBHBYMZCHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O.[Na] |

Apparence |

Solid powder |

Description physique |

Orange-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

C.I. Acid Orange 7; NSC 9853; NSC-9853; NSC9853; No. 177 Orange Lake; Pure Orange II S; Acid Orange II; Tangarine Lake X-917; |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of Acid Orange 7?

A1: Acid Orange 7 has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.

Q2: What spectroscopic data is available for Acid Orange 7?

A2: Researchers utilize UV-Vis spectrophotometry to analyze AO7, typically measuring its absorbance at a wavelength of 484 nm. [, , , ] This technique is valuable for monitoring its concentration during degradation studies.

Q3: How does pH affect the spectral properties of Acid Orange 7?

A3: Research suggests that pH does not significantly impact the absorbance of AO7 in aqueous solutions, indicating its stability across a range of pH levels. [] This stability is crucial for its use in various applications.

Q4: Are there any catalytic applications of Acid Orange 7 itself?

A4: While Acid Orange 7 is not typically used as a catalyst, its degradation process often involves catalysts. For instance, studies explore the use of TiO2-based films doped with cobalt, nitrogen, and erbium-doped yttrium aluminum garnet (Er3+:Y3Al5O12) for the sonocatalytic degradation of AO7. []

Q5: Have there been computational studies on the degradation of Acid Orange 7?

A5: Yes, density functional theory (DFT) calculations have been used to model the oxidative degradation of Acid Orange 7 by hydroxyl radicals. [] These simulations provide insights into the degradation mechanism and pathways.

Q6: How does the structure of Acid Orange 7 affect its degradability?

A6: Research indicates that the presence of the azo linkage (-N=N-) in Acid Orange 7's structure makes it susceptible to degradation via processes like hydroxyl radical attack. [] Understanding the structure-activity relationship is crucial for developing efficient degradation methods.

Q7: Is there information available on specific SHE regulations regarding Acid Orange 7?

A7: The provided research papers focus on the scientific aspects of Acid Orange 7 and do not delve into specific SHE regulations.

Q8: What are the environmental concerns associated with Acid Orange 7?

A8: Acid Orange 7, being a synthetic azo dye, raises environmental concerns due to its potential toxicity and resistance to biodegradation. Its presence in wastewater can be detrimental to aquatic life and ecosystems. [, , ]

Q9: What methods have been explored for the removal of Acid Orange 7 from wastewater?

A9: Numerous methods have been investigated for the efficient removal of AO7 from wastewater, including:

- Adsorption: Utilizing materials like activated charcoal from cow bones, [] Kenya tea residue, [, ] canola stalks, [] peanut shell biochar supported with kaolinite, [] and mesoporous CeO2 powders. [, ]

- Photocatalytic Degradation: Employing catalysts such as TiO2-based films, [, ] ZnO nanostructures prepared with activated carbon, [] and monoclinic BiVO4 photocatalyst films. []

- Advanced Oxidation Processes (AOPs): Utilizing methods like the Fenton process (involving hydrogen peroxide and ferrous ions), [, ] ozonation, [, ] and combinations of UV radiation, ultrasound, and MgO nanoparticles. []

- Bioremediation: Exploring the use of white rot fungi like Phanerochaete chrysosporium, Schizophyllum commune, and Lenzites eximia for the decolorization of AO7. []

- Membrane Filtration: Employing multichannel membrane filtration for the separation and preconcentration of AO7. [, ]

Q10: How effective is the Fenton process in degrading Acid Orange 7?

A10: Research demonstrates the effectiveness of the Fenton process in degrading Acid Orange 7. Studies have shown complete decolorization of AO7 within a short contact time, highlighting the potential of this advanced oxidation process for treating wastewater containing this dye. []

Q11: Can bioremediation be used to treat Acid Orange 7?

A11: Yes, various studies have investigated the use of white rot fungi for the bioremediation of textile dyes, including Acid Orange 7. These fungi produce enzymes capable of breaking down complex dye molecules. []

Q12: What are the by-products of Acid Orange 7 degradation?

A12: The degradation of Acid Orange 7 can result in the formation of various byproducts, some of which might be toxic. For instance, ozonation of AO7 has been shown to produce aniline, 1-naphthylamine, 2-naphthol, and 1,4-naphthalenediol. [] It is essential to ensure the complete mineralization of AO7 to prevent the formation of harmful byproducts.

Q13: What is known about the dissolution and solubility of Acid Orange 7?

A13: Although specific dissolution rates were not provided in the research papers, Acid Orange 7 is known to be soluble in water, which is a significant factor contributing to its presence in wastewater.

Q14: What analytical techniques are used to study Acid Orange 7?

A14: Researchers employ various analytical techniques for studying Acid Orange 7:

- UV-Vis Spectrophotometry: For quantifying AO7 concentration based on its absorbance at specific wavelengths. [, , , ]

- High-Performance Liquid Chromatography (HPLC): For separating and quantifying AO7 in complex mixtures, such as food samples. []

- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and characterizing the intermediate byproducts formed during the degradation of AO7. [, ]

- Scanning Electron Microscopy (SEM): For examining the surface morphology and particle size of adsorbents used for removing AO7. [, , , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): For identifying functional groups present in AO7 and analyzing changes in its chemical structure during degradation. [, , , , ]

- X-ray Diffraction (XRD): For determining the crystal structure of catalysts used in the degradation of AO7. [, , , ]

Q15: How are analytical methods for Acid Orange 7 validated?

A15: Analytical methods for Acid Orange 7 are typically validated by assessing their accuracy, precision, and specificity. Researchers establish calibration curves, determine limits of detection and quantification, and perform recovery studies to ensure the reliability and reproducibility of the analytical data. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)